1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1
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Overview
Description
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is a unique organic compound characterized by its cyclohexene ring substituted with two methyl groups and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 typically involves radical trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure the selective introduction of trifluoromethyl groups onto the cyclohexene ring . The process often requires the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced reactors and optimized reaction conditions to maximize efficiency and minimize costs. The scalability of these methods ensures the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the cyclohexene ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized cyclohexene derivatives .
Scientific Research Applications
1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and stability, allowing it to effectively interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in similar applications.
4,5-Bis(trifluoromethyl)phenyl-1,2-diamine:
Uniqueness: 1,2-Dimethyl-4,5-bis(trifluoromethyl)cyclohexene-1 is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,2-dimethyl-4,5-bis(trifluoromethyl)cyclohexene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F6/c1-5-3-7(9(11,12)13)8(4-6(5)2)10(14,15)16/h7-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESMHTLVEWWCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(F)(F)F)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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